molecular formula C16H28N2O4 B14891598 Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Cat. No.: B14891598
M. Wt: 312.40 g/mol
InChI Key: SEYYJZMDDOOQNB-KFWWJZLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with a unique structure that includes an acetamido group, an amino group, and a pentan-3-yloxy substituent on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, including the formation of the cyclohexene ring and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction.

    Introduction of the Pentan-3-yloxy Group: The pentan-3-yloxy group can be introduced through an etherification reaction using pentan-3-ol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl (3R,4S,5R)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has an azido group instead of an acetamido group, which may result in different reactivity and biological activity.

    Ethyl (3R,4S,5R)-5-(N-(tert-butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a tert-butyl group and a diallylamino group, which may affect its chemical properties and applications.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ethyl (3R,4S,5R)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15+/m1/s1

InChI Key

SEYYJZMDDOOQNB-KFWWJZLASA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@H]([C@@H]1N)NC(=O)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.